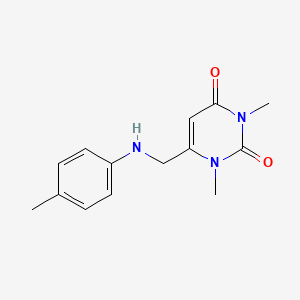

1,3-dimethyl-6-((p-tolylamino)methyl)pyrimidine-2,4(1H,3H)-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1,3-dimethyl-6-((p-tolylamino)methyl)pyrimidine-2,4(1H,3H)-dione, also known as PTAD, is a heterocyclic compound that has been widely used in scientific research due to its unique properties. PTAD is a potent electron acceptor and has been used as a co-catalyst in various organic reactions.

Wissenschaftliche Forschungsanwendungen

Molecular Design and Photophysical Properties

The design and synthesis of pyrimidine derivatives, like 1,3-dimethyl-6-((p-tolylamino)methyl)pyrimidine-2,4(1H,3H)-dione, are crucial in exploring their photophysical properties and applications. These compounds, due to their donor-π-acceptor (D–π–A) structures, exhibit solid-state fluorescence emission and positive solvatochromism. The photophysical properties can be effectively tuned through molecular design, making these derivatives suitable for applications such as colorimetric pH sensors and logic gates. This versatility underscores the potential of pyrimidine derivatives in developing novel optical materials and devices (Yan et al., 2017).

Synthetic Pathways and Chemical Transformations

The exploration of synthetic routes for the formation of pyrimidine and related derivatives is a significant area of chemical research. Studies have demonstrated various methodologies for creating complex pyrimidine structures, which are essential for the development of new pharmaceuticals and materials. These include regioselective aminations, transformations leading to fused pyrimidines, and the construction of bis-uracil derivatives. Such synthetic advancements enable the creation of novel compounds with potential applications in drug discovery and material science (Gulevskaya et al., 1994).

Optical and Nonlinear Optical Properties

Recent studies have shed light on the optical and nonlinear optical (NLO) properties of pyrimidine-based derivatives, positioning them as promising candidates for NLO device fabrication. The research encompasses the synthesis, characterization, and theoretical analysis of novel bis-uracil derivatives, highlighting their potential in optical applications. Such compounds exhibit significant third-order NLO properties, suggesting their utility in the development of NLO devices (Mohan et al., 2020).

Environmental and Green Chemistry Applications

The synthesis of pyrimidine derivatives aligns with the principles of green chemistry, emphasizing the importance of environmentally benign processes. The use of "green surfactants" derived from natural sources in the nucleophilic addition reactions represents a chemoselective and eco-friendly approach to synthesizing bisuracil derivatives. This method not only yields products in moderate to good efficiencies but also highlights the potential for sustainable and recyclable chemical processes (Das et al., 2013).

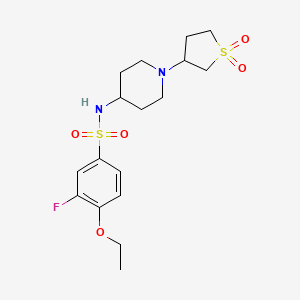

Eigenschaften

IUPAC Name |

1,3-dimethyl-6-[(4-methylanilino)methyl]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O2/c1-10-4-6-11(7-5-10)15-9-12-8-13(18)17(3)14(19)16(12)2/h4-8,15H,9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIUCKKPWIRIHRW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NCC2=CC(=O)N(C(=O)N2C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-dimethyl-6-((p-tolylamino)methyl)pyrimidine-2,4(1H,3H)-dione | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[5-(dimethylcarbamoyl)-4-methyl-1,3-thiazol-2-yl]-6-methoxyquinoline-4-carboxamide](/img/structure/B2785036.png)

![3-[Bis(3,3,3-trifluoropropyl)phosphoryl]-1,1,1-trifluoropropane](/img/structure/B2785037.png)

![4-[(diethylamino)sulfonyl]-N-[2-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)ethyl]benzamide](/img/structure/B2785042.png)

![N-cyclopentyl-8,10-dimethyl-2-propylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-amine](/img/structure/B2785052.png)

![N-(1,3-benzodioxol-5-ylmethyl)-5-[1-(2-fluorobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]pentanamide](/img/structure/B2785056.png)